

Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-Chloro-5-phenylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-phenylpyrimidine

CAS No.: 60122-80-7

Cat. No.: B2940865

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Executive Technical Summary

- Compound: **4-Chloro-5-phenylpyrimidine**
- CAS Registry Number: 29274-91-3
- Molecular Formula: C₁₀H₇ClN₂
- Monoisotopic Mass: 190.03 Da (Cl)
- Application: Key electrophile in Suzuki-Miyaura cross-coupling reactions for drug discovery; impurity profiling in API synthesis.

The mass spectral signature of **4-Chloro-5-phenylpyrimidine** is defined by two dominant features: a characteristic chlorine isotopic cluster (3:1 ratio) and a stepwise pyrimidine ring disassembly involving the sequential loss of HCN and halogen radicals. Understanding these

pathways is essential for differentiating this starting material from de-halogenated byproducts (5-phenylpyrimidine) or hydrolysis degradants (5-phenylpyrimidin-4-ol).

Physicochemical Context & Spectral Fingerprint[1] [2][3]

Before analyzing fragmentation, the molecular ion cluster provides the primary validation of identity.

The Chlorine Isotope Signature

Due to the natural abundance of Chlorine isotopes (

Cl

75.78% and

Cl

24.22%), the molecular ion (

) does not appear as a single peak but as a distinct doublet separated by 2 mass units.

- m/z 190 (M): Represents the ^{35}Cl isotopologue.
- m/z 192 (M+2): Represents the ^{37}Cl isotopologue.
- Diagnostic Ratio: The intensity ratio of 100% : 32% (approx. 3:1) is the first checkpoint for structural confirmation. Any deviation from this ratio suggests co-elution with a non-chlorinated impurity or isobaric interference.

Mechanistic Fragmentation Analysis

The fragmentation of **4-Chloro-5-phenylpyrimidine** under Electron Ionization (EI, 70 eV) follows three distinct mechanistic channels.

Channel A: Homolytic Halogen Cleavage (The "Fragile" Bond)

The C(4)-Cl bond is the weakest link in the heteroaromatic system, particularly under high-energy electron impact.

- Mechanism: Direct homolytic cleavage of the C-Cl bond.
- Transition:

(m/z 190/192)

(m/z 155).
- Result: The formation of the 5-phenylpyrimidinyl cation (m/z 155). This ion is often the base peak (100% intensity) or a major fragment, as the resulting heteroaryl cation is stabilized by resonance from the adjacent phenyl ring.

Channel B: Pyrimidine Ring Disassembly (RDA & HCN Loss)

Nitrogen-containing heterocycles are prone to losing neutral hydrogen cyanide (HCN, 27 Da) molecules. This often occurs sequentially.

- Primary HCN Loss: The molecular ion may lose HCN directly (less common with heavy halogens) or, more likely, the de-chlorinated fragment (m/z 155) loses HCN.
 - Transition: m/z 155

m/z 128.
 - Assignment: Formation of the phenyl-azacyclobutadiene or rearranged naphthalene-like cation (C₉H₆N⁺).
- Secondary HCN Loss: The m/z 128 ion can lose a second HCN molecule.
 - Transition: m/z 128

m/z 101.

- Assignment: Formation of the phenylacetylene radical cation ($C_8H_5^+$).

Channel C: Phenyl Ring Fragmentation

If the internal energy is sufficient, the phenyl ring itself fragments, typically after the heterocyclic ring has disintegrated.

- Diagnostic Ions: m/z 77 () and m/z 51 ().
- Relevance: These are standard aromatic markers. Their absence in the presence of a "phenyl" claim warrants investigation into ring saturation or substitution errors.

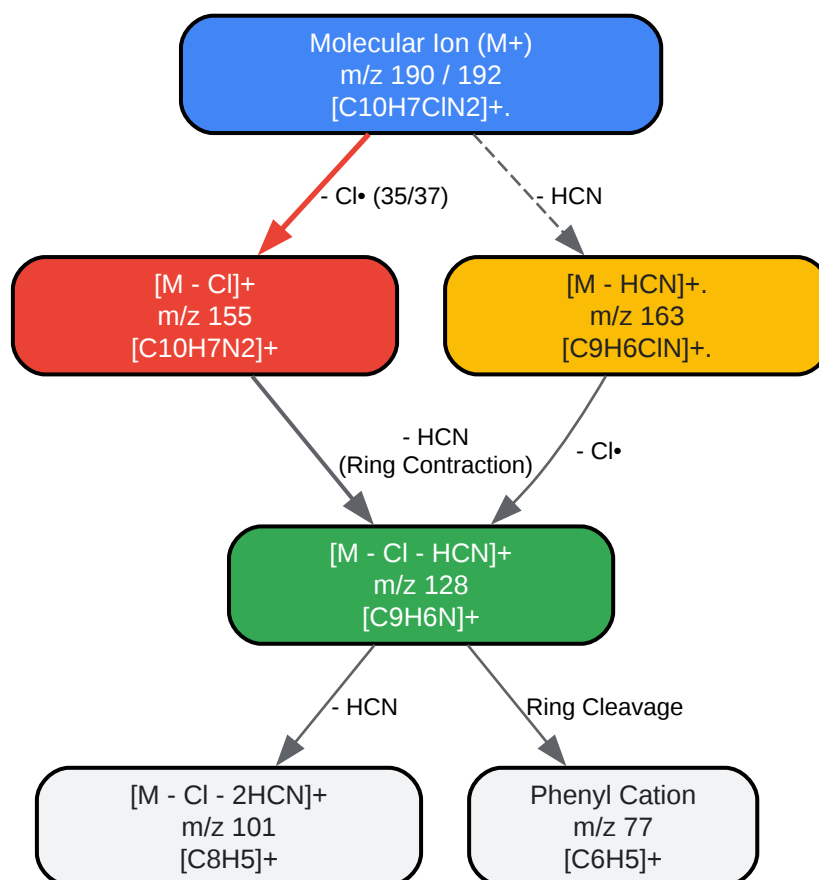
Diagnostic Ion Atlas

The following table summarizes the expected ions. Use this for rapid peak assignment in LC-MS/MS or GC-MS data processing.

m/z (Nominal)	Ion Identity	Formula	Origin / Mechanism	Relative Intensity (Est.)
190	(Cl)	C ₁₀ H ₇ ClN ₂	Molecular Ion	High (Parent)
192	(Cl)	C ₁₀ H ₇ ClN ₂	Isotope Peak	~32% of m/z 190
155		C ₁₀ H ₇ N ₂ ⁺	Homolytic C-Cl cleavage	High / Base Peak
163		C ₉ H ₆ ClN ⁺	Ring contraction (minor)	Low
128		C ₉ H ₆ N ⁺	Secondary fragmentation	Medium
102		C ₈ H ₆	Phenylacetylene analog	Medium
77		C ₆ H ₅ ⁺	Phenyl cation	Medium
51		C ₄ H ₃ ⁺	Phenyl ring breakdown	Low

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram maps the causal relationships between the molecular ion and its progeny.



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Figure 1: Mechanistic fragmentation tree for **4-Chloro-5-phenylpyrimidine** showing primary dehalogenation and secondary ring disassembly.

Experimental Protocol for Validation

To replicate these results or validate the purity of a synthesis batch, follow this self-validating protocol.

Method: GC-MS (Electron Ionization)

- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet Temp: 250°C (Split mode 20:1).
- Source Temp: 230°C.

- Ionization Energy: 70 eV.
- Scan Range: m/z 40–300.

Validation Criteria:

- Retention Time Check: Ensure peak symmetry (tailing factor < 1.2).
- Isotope Match: The m/z 190/192 doublet must match the theoretical distribution (approx 100:32).
- Fragment Confirmation: The m/z 155 peak must be present. If m/z 155 is absent but m/z 190 is present, suspect a different isomer or isobaric compound.

References

- NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology. [[Link](#)]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- PubChem Compound Summary. **4-Chloro-5-phenylpyrimidine** (CID 10604568). National Center for Biotechnology Information. [[Link](#)]
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